molecular formula C6H6BrN3O2 B7934069 methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate

methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate

Cat. No.: B7934069
M. Wt: 232.03 g/mol
InChI Key: UKMPNKYGEMQZRP-NSCUHMNNSA-N
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Description

Methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate is a synthetic organic compound notable for its potential applications across a wide range of scientific disciplines, including chemistry, biology, medicine, and industry. Its unique structure features a bromo-substituted triazole ring, which confers distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate typically involves the following steps:

  • Formation of the Triazole Ring: : Starting with 5-bromo-1H-1,2,4-triazole as a key precursor. Various synthetic routes, such as cycloaddition reactions, are employed to form the triazole ring.

  • Introduction of the Ester Group: : This is typically achieved via esterification reactions, involving the reaction of the triazole derivative with methyl propenoate under acidic or basic conditions to yield the final compound.

Industrial production methods involve scalable chemical synthesis processes, often optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

  • Addition Reactions: : The compound can participate in Michael addition reactions due to the presence of the electron-deficient double bond.

  • Oxidation and Reduction: : Though less common, the triazole ring can undergo redox reactions under specific conditions.

Common Reagents and Conditions

  • Nucleophiles: : Such as amines and thiols for substitution reactions.

  • Bases: : Such as sodium hydroxide or potassium tert-butoxide for esterification reactions.

  • Oxidizing/Reducing Agents: : Like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

Depending on the reaction, products can include various substituted triazole derivatives, esters, and other functionalized organic molecules.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as a building block in organic synthesis to create more complex structures.

Biology

  • Biochemical Probes: : Employed in the study of biological systems due to its triazole functionality, which can interact with various biomolecules.

Medicine

  • Drug Design and Development: : The compound’s structure can be modified to develop potential pharmaceutical agents, especially targeting receptors or enzymes in the body.

Industry

  • Material Science: : Utilized in the development of new materials with specific properties, such as improved thermal stability or specific mechanical characteristics.

Mechanism of Action

The biological and chemical effects of methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate are largely due to its interaction with molecular targets, such as enzymes or receptors. The bromo-substituted triazole moiety can interact through hydrogen bonding, van der Waals forces, and other interactions, affecting the function of these molecular targets.

Comparison with Similar Compounds

Compared to other triazole derivatives, methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate is unique due to its specific ester functional group and bromine substitution, which confer distinct reactivity and biological properties.

List of Similar Compounds

  • 1H-1,2,4-Triazole

  • 5-Bromo-1H-1,2,4-triazole

  • Methyl 1H-1,2,4-triazole-3-carboxylate

  • Ethyl (2E)-3-(1H-1,2,4-triazol-3-yl)prop-2-enoate

Each of these compounds shares a structural similarity but differs in functional groups and substitutions, leading to varied applications and properties.

Properties

IUPAC Name

methyl (E)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMPNKYGEMQZRP-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NNC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=NNC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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